N-Methyl Duloxetine-d7

Catalog No.
S12888294
CAS No.
M.F
C19H21NOS
M. Wt
318.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl Duloxetine-d7

Product Name

N-Methyl Duloxetine-d7

IUPAC Name

(3S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N,N-dimethyl-3-thiophen-2-ylpropan-1-amine

Molecular Formula

C19H21NOS

Molecular Weight

318.5 g/mol

InChI

InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3/t18-/m0/s1/i3D,4D,5D,7D,8D,9D,10D

InChI Key

JFTURWWGPMTABQ-DCMMJBMPSA-N

Canonical SMILES

CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2O[C@@H](CCN(C)C)C3=CC=CS3)[2H])[2H])[2H])[2H])[2H]

N-Methyl Duloxetine-d7 is a deuterated analog of N-Methyl Duloxetine, which is categorized as a serotonin-norepinephrine reuptake inhibitor. This compound is primarily utilized in scientific research to investigate the pharmacokinetics and pharmacodynamics of duloxetine, a widely prescribed antidepressant. The incorporation of deuterium atoms in N-Methyl Duloxetine-d7 enhances its stability and provides a distinct isotopic signature, making it particularly valuable in mass spectrometry applications and metabolic studies .

, including:

  • Oxidation: This process can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Common reducing agents like lithium aluminum hydride may be employed.
  • Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

These reactions typically require controlled conditions, including specific temperature and pH levels, as well as inert atmospheres to prevent side reactions. For example, oxidation may necessitate acidic or basic environments depending on the desired outcome.

Major Products Formed

The products resulting from these reactions vary based on the reagents and conditions used. Oxidation can yield carboxylic acids or ketones, while reduction may lead to alcohols or amines.

N-Methyl Duloxetine-d7 functions by inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft. This action increases the availability of these neurotransmitters, thereby enhancing neurotransmission and alleviating symptoms associated with depression and anxiety disorders. Unlike some other compounds, N-Methyl Duloxetine-d7 does not significantly impact other neurotransmitter systems, which contributes to its selectivity as an inhibitor .

The synthesis of N-Methyl Duloxetine-d7 involves several key steps:

  • Preparation of Intermediate Compounds: The synthesis often begins with racemic hydroxy compounds.
  • Reaction with 1-Fluoronaphthalene: This step occurs in the presence of a base such as sodium hydride within a polar aprotic solvent.
  • Final Modifications: Additional steps may include methylation and further reactions to achieve the desired deuterated structure.

Industrial production follows similar synthetic routes but emphasizes quality control to ensure high purity and isotopic enrichment. Automated reactors and continuous flow systems are often utilized for efficiency.

N-Methyl Duloxetine-d7 has diverse applications in scientific research:

  • Chemistry: Serves as a reference standard in mass spectrometry for studying metabolic pathways.
  • Biology: Aids in understanding the biological effects of duloxetine by tracking its distribution and metabolism.
  • Medicine: Used in pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion processes.
  • Industry: Contributes to the development of new antidepressant formulations and quality control measures .

Research involving N-Methyl Duloxetine-d7 helps elucidate interactions with various biological systems. It is particularly valuable for studying the metabolic pathways of duloxetine and understanding how alterations in its structure affect biological activity. Such studies can reveal insights into drug interactions and potential side effects associated with duloxetine use .

Similar Compounds

  • Duloxetine: The non-deuterated form, widely used as an antidepressant.
  • Venlafaxine: Another serotonin-norepinephrine reuptake inhibitor with comparable therapeutic effects.
  • Desvenlafaxine: A metabolite of venlafaxine that exhibits similar pharmacological properties.

Uniqueness

N-Methyl Duloxetine-d7 is distinguished by its deuterated nature, which provides significant advantages for research applications. The presence of deuterium enhances the compound's stability and allows for precise tracking during metabolic studies. This unique isotopic signature makes it an essential tool for scientists investigating the pharmacokinetics of duloxetine .

Mannich Reaction-Based Synthesis from Labeled Precursors

The synthesis of N-Methyl Duloxetine-d7 represents a sophisticated application of deuterium labeling techniques in pharmaceutical chemistry, where the incorporation of seven deuterium atoms into the naphthalene ring system requires careful consideration of reaction mechanisms and precursor selection [8] [5]. The compound, with molecular formula C19H14D7NOS and molecular weight 318.48 g/mol, differs from its non-deuterated parent compound by the strategic placement of deuterium atoms throughout the aromatic naphthalene moiety [8] [3].

The Mannich reaction-based approach for synthesizing N-Methyl Duloxetine-d7 involves the condensation of deuterated precursors through a multi-step process that maintains isotopic integrity throughout the synthetic sequence [9] [23]. The reaction mechanism proceeds through the formation of an iminium ion intermediate, followed by nucleophilic attack and subsequent carbon-carbon bond formation, with deuterium incorporation occurring primarily through the use of pre-labeled naphthalene derivatives [29] [14].

Table 1: Deuterium Incorporation Strategies in Mannich Reaction-Based Synthesis

StrategyMechanismDeuterium Retention (%)Key Considerations
Direct deuterium labeling in Mannich reactionIncorporation of deuterium through deuterated reagents in the Mannich condensation step85-95Requires careful control of reaction conditions to prevent H/D exchange
Deuterated precursor utilizationUse of pre-deuterated building blocks as starting materials90-98Depends on availability and cost of deuterated precursors
Deuterium transfer reactionsSelective transfer of deuterium from donor molecules to specific positions75-90Sensitive to catalyst selection and reaction temperature
Anchimeric-assisted deuterationOxygen-directed stereoselective deuteration via anchimeric assistance80-95Requires specific directing groups for stereoselectivity
Solvent-mediated deuterium exchangeExchange of protons with deuterium from deuterated solvents during reaction60-85pH-dependent and requires extended reaction times

The oxygen-directed oxidative Mannich reaction has demonstrated particular utility in the preparation of deuterated compounds, with mechanistic studies revealing complete deuterium transfer from labeled substrates to oxidizing agents during the reaction process [9] [11]. This approach leverages anchimeric assistance mechanisms where oxygen atoms activate anti-hydrogen atoms toward transfer via sigma-orbital overlap, enabling stereoselective deuteration with high isotopic retention [14] [9].

Recent advances in deuterium incorporation have focused on the development of versatile synthetic methods that enable selective deuteration at specific positions within complex molecular frameworks [12] [15]. The incorporation of deuterium alpha to nitrogen atoms typically relies on alkylation of amines with deuterated alkyl halides, though alternative approaches involving domino keteniminium/iminium activation sequences have shown promise for achieving high levels of deuterium incorporation [12] [23].

Optimization of Deuterium Retention During Reaction Steps

The optimization of deuterium retention during the synthesis of N-Methyl Duloxetine-d7 requires systematic control of multiple reaction parameters to minimize unwanted hydrogen-deuterium exchange reactions [16] [17]. Temperature control emerges as a critical factor, with optimal conditions typically maintained between -20°C and +25°C to favor deuterium retention while preventing thermal decomposition of sensitive intermediates [17] [27].

Table 2: Optimization Parameters for Deuterium Retention During Reaction Steps

ParameterOptimal ConditionsImpact on Retention (%)Key Considerations
Temperature Range (°C)-20 to +25±15Lower temperatures favor retention, avoid thermal decomposition
pH Range6.5 - 8.0±20Neutral to slightly basic conditions prevent acid-catalyzed exchange
Solvent SystemDeuterated methanol/acetonitrile±10Use deuterated solvents to prevent back-exchange
Catalyst TypeLewis acids (TMSOTf, BF3·Et2O)±25Lewis acids promote reaction without deuterium scrambling
Reaction Time (hours)4 - 12±5Extended times may lead to deuterium exchange
Deuterium SourceD2O, deuterated reagents±30High isotopic purity essential for effective labeling
Atmosphere ControlInert (N2 or Ar)±8Prevent moisture contamination causing H/D exchange
Deuterium Kinetic Isotope EffectMinimize by controlled addition±40Large KIE can cause significant under-deuteration

The deuterium kinetic isotope effect represents one of the most significant challenges in maintaining high deuterium incorporation levels, with studies demonstrating isotope effects as large as 37:1 at low temperatures for certain reaction types [31] [27]. These effects can result in substantial under-deuteration when competing hydrogen sources are present, necessitating rigorous control of reaction conditions and reagent purity [23] [28].

Solvent selection plays a crucial role in deuterium retention optimization, with deuterated solvents such as deuterated methanol and acetonitrile preventing back-exchange reactions that can compromise isotopic integrity [17] [22]. The use of inert atmospheres, typically nitrogen or argon, prevents moisture contamination that can lead to hydrogen-deuterium exchange processes [22] [17].

pH control within the range of 6.5 to 8.0 has been identified as optimal for preventing acid-catalyzed deuterium exchange while maintaining sufficient reactivity for synthetic transformations [29] [16]. Lewis acid catalysts, particularly trimethylsilyl trifluoromethanesulfonate and boron trifluoride etherate, have shown effectiveness in promoting desired reactions without causing deuterium scrambling [32] [29].

Purification and Characterization of Synthetic Intermediates

The purification of N-Methyl Duloxetine-d7 synthetic intermediates requires specialized techniques that maintain deuterium labeling integrity while achieving pharmaceutical-grade purity standards [18] [13]. High-performance liquid chromatography represents the primary purification method for deuterated intermediates, offering superior resolution for separating isotopomers and isotopologues that may arise during synthesis [18] [21].

Table 3: Purification Techniques for Deuterated Synthetic Intermediates

TechniqueApplicationAdvantagesLimitations
Preparative HPLCHigh-resolution separation of deuterated intermediatesHigh resolution, excellent for separating isotopomersLimited scale, expensive
Column ChromatographyPurification of synthetic intermediates with moderate deuterium incorporationVersatile, scalable, cost-effectiveLower resolution than HPLC
RecrystallizationFinal purification of highly deuterated compoundsHigh purity, removes non-crystallizable impuritiesRequires crystallizable compounds, potential deuterium exchange
Radial Compression ChromatographyScale-up purification of deuterated intermediatesEfficient scale-up, consistent separationRequires specialized equipment
Solid-Phase ExtractionPre-purification of complex reaction mixturesRapid processing, removes highly polar impuritiesLimited resolution, primarily for pre-treatment

Normal-phase high-performance liquid chromatography with atmospheric pressure chemical ionization mass spectrometry detection has proven particularly effective for the analysis and purification of deuterated compounds, offering good compatibility with organic solvents while providing structural confirmation [18] [21]. The implementation of automated column-switching devices with multiple silica phases enables systematic optimization of separation conditions for complex deuterated mixtures [18] [13].

Table 4: Characterization Methods for Deuterated Compounds

MethodInformation ProvidedSensitivityKey Applications
Deuterium NMR (D-NMR)Direct observation of deuterium positions and enrichment levelsHigh for >98% deuterated compoundsStructure verification, quantitation of labile deuterium positions
Mass Spectrometry (LC-MS)Molecular weight confirmation and isotopic distributionExcellent for all deuteration levelsPurity assessment, isotopomer distribution analysis
Isotope Ratio Mass SpectrometryPrecise determination of deuterium/hydrogen ratiosVery high precision for isotope ratiosAccurate deuterium incorporation measurement
Thermal Desorption SpectroscopyDeuterium retention and release profilesGood for surface and bulk deuteriumDeuterium binding strength analysis
X-ray DiffractionCrystal structure and deuterium positions in solid stateModerate, requires crystalline samplesConfirmation of deuterium positions in crystal lattice

Deuterium nuclear magnetic resonance spectroscopy serves as the definitive characterization technique for highly deuterated compounds with enrichment levels greater than 98 atom percent [19] [22]. This technique provides direct observation of deuterium positions and enables quantitation of deuterium at labile positions such as amino and hydroxyl groups [19] [8]. For N-Methyl Duloxetine-d7, deuterium nuclear magnetic resonance confirms the specific labeling pattern within the naphthalene ring system while distinguishing between different isotopomers [19] [5].

Mass spectrometry analysis, particularly liquid chromatography-mass spectrometry with electrospray ionization, provides comprehensive molecular weight confirmation and isotopic distribution analysis for deuterated synthetic intermediates [21] [13]. The technique offers excellent sensitivity across all deuteration levels and enables detailed assessment of isotopomer distributions that may arise during synthesis [21] [18].

Thermal desorption spectroscopy has emerged as a valuable tool for analyzing deuterium retention behavior in synthetic intermediates, providing insights into deuterium binding strengths and release profiles under controlled heating conditions [16] [20]. This technique is particularly useful for understanding the stability of deuterium incorporation under various processing conditions and for optimizing storage and handling protocols [20] [16].

High Performance Liquid Chromatography Methodologies

High Performance Liquid Chromatography represents the foundational analytical approach for N-Methyl Duloxetine-d7 separation and analysis. The chromatographic separation of N-Methyl Duloxetine-d7 requires careful optimization of several critical parameters to achieve adequate resolution from potential interference compounds and matrix components [1] [2].

Column Selection and Optimization

The selection of appropriate stationary phase chemistry is paramount for successful N-Methyl Duloxetine-d7 analysis. Reversed-phase C18 columns have demonstrated superior performance for duloxetine-related compounds, with column dimensions typically ranging from 50-250 millimeters in length and 2.1-4.6 millimeters in internal diameter [1] [2]. The particle size selection significantly impacts separation efficiency, with sub-2 micrometer particles providing enhanced resolution and peak symmetry [1].

Mobile Phase Composition and pH Control

The chromatographic mobile phase system requires precise optimization to achieve optimal retention and peak shape for N-Methyl Duloxetine-d7. Acetonitrile-based mobile phases have shown excellent compatibility with duloxetine derivatives, particularly when combined with phosphate buffer systems maintained at pH 5.4 [2]. The organic modifier concentration typically ranges from 50-83% acetonitrile, depending on the specific column chemistry and target compounds [3] [4].

Formic acid addition at concentrations of 0.1% has been demonstrated to improve peak symmetry and enhance electrospray ionization efficiency when coupled with mass spectrometric detection [1] [5]. The incorporation of ammonium acetate at concentrations of 5-10 millimolar provides additional buffering capacity and supports stable ionization conditions [3] [4].

Flow Rate and Temperature Optimization

Flow rate optimization for N-Methyl Duloxetine-d7 analysis typically involves rates between 0.4-1.0 milliliters per minute, balancing analysis time with peak resolution [1] [6] [3]. Column temperature control at 40°C has been shown to improve peak symmetry and reduce analysis variability [4].

Ultra Performance Liquid Chromatography Approaches

Ultra Performance Liquid Chromatography provides enhanced separation efficiency and reduced analysis times compared to conventional High Performance Liquid Chromatography systems. The implementation of Ultra Performance Liquid Chromatography for N-Methyl Duloxetine-d7 analysis utilizes sub-2 micrometer particle columns with optimized flow rates and gradient conditions [6].

Column Technology and Efficiency

Ultra Performance Liquid Chromatography columns for N-Methyl Duloxetine-d7 analysis typically employ Kromasil ClassicShell C18 columns with dimensions of 2.1×50 millimeters and 2.5 micrometer particle size [6]. These columns provide theoretical plate counts exceeding 10,000, resulting in sharp, symmetrical peaks with improved resolution [6].

Mobile Phase Systems for Ultra Performance Liquid Chromatography

The mobile phase composition for Ultra Performance Liquid Chromatography analysis incorporates acetonitrile with 0.2% acetic acid combined with 10 millimolar ammonium acetate buffer systems [6]. The reduced flow rates of 0.4 milliliters per minute optimize peak shape while maintaining acceptable analysis times of approximately 6 minutes [6].

Gradient Elution Strategies

Gradient elution programs for N-Methyl Duloxetine-d7 analysis typically begin with 10-20% organic modifier, increasing to 90-95% over 4-5 minutes, followed by re-equilibration periods of 1-2 minutes [6]. This approach ensures complete elution of all target compounds while maintaining chromatographic reproducibility.

Mass Spectrometric Detection and Quantitation Strategies

Electrospray Ionization Parameters

Mass spectrometric detection of N-Methyl Duloxetine-d7 requires careful optimization of electrospray ionization parameters to maximize sensitivity and reproducibility. Positive ionization mode provides optimal sensitivity for duloxetine-related compounds due to the presence of the basic nitrogen atom in the molecular structure [1] [3] [4].

Ion Source Optimization

The electrospray ionization source requires precise parameter adjustment for N-Methyl Duloxetine-d7 analysis. Source temperature optimization at 500°C provides optimal desolvation while maintaining compound stability [3] [4]. Ion spray voltage settings of 5500 volts ensure efficient ionization without excessive fragmentation [3] [4].

Gas flow optimization includes nebulizer gas at 40 pounds per square inch, auxiliary gas at 42 pounds per square inch, curtain gas at 20 pounds per square inch, and collision gas at 6 pounds per square inch [3] [4]. These parameters provide stable spray conditions and consistent ionization efficiency across extended analytical runs.

Precursor and Product Ion Selection

N-Methyl Duloxetine-d7 exhibits a characteristic precursor ion at mass-to-charge ratio 305.3, representing a 7 mass unit increase compared to the non-deuterated analog [7] [8]. The primary product ion formation occurs at mass-to-charge ratio 161.1, corresponding to the deuterated naphthyloxy fragment [7] [8].

The collision energy optimization for N-Methyl Duloxetine-d7 typically requires 10 volts for optimal fragmentation efficiency, similar to the parent duloxetine compound [3] [4]. Declustering potential settings of 18 volts provide adequate desolvation without excessive in-source fragmentation [3] [4].

Multiple Reaction Monitoring Strategies

Multiple Reaction Monitoring represents the gold standard for quantitative analysis of N-Methyl Duloxetine-d7 due to its exceptional selectivity and sensitivity. The technique monitors specific precursor-to-product ion transitions, providing unambiguous compound identification and accurate quantitation [1] [3] [4].

Transition Selection and Optimization

The primary quantitation transition for N-Methyl Duloxetine-d7 utilizes the precursor ion at mass-to-charge ratio 305.3 fragmenting to the product ion at mass-to-charge ratio 161.1 [7] [8]. Secondary transitions may include mass-to-charge ratio 305.3 to 144.1 and 305.3 to 127.1 for confirmatory purposes [7] [8].

Dwell time optimization typically employs 50-100 milliseconds per transition to ensure adequate data point collection across chromatographic peaks while maintaining sensitivity [3] [4]. The total cycle time should not exceed 2-3 seconds to maintain peak shape integrity [3] [4].

Internal Standard Implementation

Stable isotope-labeled internal standards provide optimal quantitative accuracy for N-Methyl Duloxetine-d7 analysis. Duloxetine-d5 serves as an appropriate internal standard, monitoring the transition from mass-to-charge ratio 303.3 to 159.1 [1] [9] [3]. The deuterium label provides sufficient mass difference for chromatographic separation while maintaining similar chemical behavior.

Quantitation Calibration Approaches

Calibration strategies for N-Methyl Duloxetine-d7 quantitation require careful consideration of matrix effects, linearity ranges, and quality control sample distribution. The isotope dilution approach using deuterated internal standards provides the highest accuracy and precision for quantitative measurements [1] [3] [4].

Calibration Curve Construction

Linear calibration curves for N-Methyl Duloxetine-d7 typically span concentration ranges from 0.05-100 nanograms per milliliter, covering therapeutic and toxicological levels [1] [3] [4]. The calibration model employs weighted least squares regression with 1/x or 1/x² weighting factors to account for heteroscedastic variance across the concentration range [3] [4].

A minimum of 6-8 calibration levels ensures adequate curve fitting, with quality control samples positioned at low, medium, and high concentrations within the calibration range [3] [4]. Back-calculated calibration standards should demonstrate accuracy within ±15% of nominal concentrations, except at the lower limit of quantitation where ±20% is acceptable [3] [4].

Matrix Effect Assessment and Compensation

Matrix effects evaluation for N-Methyl Duloxetine-d7 involves comparing peak areas obtained from post-extraction spiked samples with those from neat standard solutions [1] [3]. Matrix factors should fall within 0.85-1.15 range, with precision expressed as relative standard deviation not exceeding 15% [3].

The use of stable isotope-labeled internal standards effectively compensates for matrix-induced ionization suppression or enhancement, providing accurate quantitation across diverse sample matrices [1] [3] [4].

Method Validation Parameters for International Organization for Standardization Compliance

Specificity and Selectivity Requirements

Method specificity evaluation for N-Methyl Duloxetine-d7 analysis requires demonstration that the analytical response is exclusively attributed to the target analyte without interference from endogenous compounds, metabolites, or co-administered medications [10] [11] [12].

Interference Assessment

Specificity testing involves analysis of blank matrix samples from multiple sources to identify potential coeluting peaks at the retention time of N-Methyl Duloxetine-d7 [1] [3]. A minimum of six different matrix lots should be evaluated to account for biological variability [3] [4].

The chromatographic resolution between N-Methyl Duloxetine-d7 and potential interferents should exceed 2.0, ensuring baseline separation and accurate integration [13]. Peak purity assessment using photodiode array detection or mass spectral evaluation confirms the absence of coeluting compounds [2] [13].

Selectivity Criteria

Selectivity evaluation extends beyond basic interference assessment to include structurally related compounds, degradation products, and metabolites [10] [11]. The analytical method must demonstrate the ability to distinguish N-Methyl Duloxetine-d7 from duloxetine, N-desmethyl duloxetine, and other related impurities [2] [14].

Cross-reactivity testing with commonly co-administered medications ensures method selectivity in real-world applications. The response at the N-Methyl Duloxetine-d7 retention time should not exceed 20% of the lower limit of quantitation when testing potential interfering compounds at therapeutically relevant concentrations [11] [12].

Accuracy and Precision Validation

Accuracy validation for N-Methyl Duloxetine-d7 quantitation involves spiking matrix samples at known concentrations and comparing measured values to theoretical concentrations [10] [11] [15].

Accuracy Assessment Protocol

Accuracy evaluation requires analysis of quality control samples at low (3× lower limit of quantitation), medium (40-60% of calibration range), and high (80-90% of calibration range) concentrations [11] [12]. A minimum of five replicates at each level provides adequate statistical power for accuracy assessment [11] [12].

Acceptable accuracy criteria specify recovery percentages between 85-115% for all quality control levels, with individual measurements not deviating more than ±15% from nominal concentrations [11] [12] [15]. The lower limit of quantitation samples may demonstrate ±20% deviation while maintaining acceptability [11] [12].

Precision Evaluation Parameters

Intra-day precision assessment involves analysis of quality control samples within a single analytical run, while inter-day precision encompasses analysis across multiple days and analysts [11] [12] [15]. The relative standard deviation for precision measurements should not exceed 15% at all quality control levels [11] [12].

Intermediate precision evaluation includes variations in analysts, instruments, columns, and reagent lots to assess method robustness under routine laboratory conditions [11] [12]. The combined precision estimate incorporating all variation sources provides realistic performance expectations for routine analysis [11] [12].

Linearity and Range Validation

Linearity validation for N-Methyl Duloxetine-d7 quantitation demonstrates proportional response across the analytical measurement range [10] [11] [15].

Linearity Assessment Methodology

Linear regression analysis of calibration data requires correlation coefficients (r²) exceeding 0.990 for acceptable linearity [11] [12] [15]. The calibration range should encompass expected sample concentrations with appropriate margins for dilution and concentration variations [11] [12].

Residual analysis and lack-of-fit testing provide additional validation of linear model appropriateness [11] [15]. Residuals should demonstrate random distribution without systematic bias or heteroscedasticity [11] [15].

Range Verification Protocol

The analytical range validation encompasses the concentration interval from the lower limit of quantitation to the upper limit of quantitation [11] [12]. This range should cover all expected sample concentrations encountered in routine analysis [11] [12].

Range verification involves accuracy and precision assessment at the range extremes, ensuring acceptable performance across the entire quantitation interval [11] [12]. Quality control samples positioned throughout the range provide ongoing verification of method performance [11] [12].

Detection and Quantitation Limits

Detection and quantitation limit determination for N-Methyl Duloxetine-d7 follows signal-to-noise ratio approaches or statistical methods based on calibration curve parameters [10] [11] [12].

Detection Limit Methodology

The limit of detection represents the lowest analyte concentration producing a distinguishable signal from background noise. Signal-to-noise ratios of 3:1 provide conservative detection limit estimates [11] [12]. Statistical approaches using standard deviation of blank measurements and calibration curve slope offer alternative determination methods [11] [12].

Detection limit verification involves analysis of samples at the determined limit concentration, confirming detectable response in all replicates [11] [12]. The detection capability should be consistent across different matrix lots and analytical conditions [11] [12].

Quantitation Limit Validation

The lower limit of quantitation represents the lowest concentration providing quantitative measurements with acceptable accuracy and precision [11] [12]. Signal-to-noise ratios of 10:1 ensure adequate measurement precision at the quantitation limit [11] [12].

Quantitation limit validation requires accuracy within ±20% and precision with relative standard deviation not exceeding 20% across minimum five replicate measurements [11] [12]. The quantitation limit should be verified using independent sample preparation to confirm reproducibility [11] [12].

Robustness and Stability Assessment

Robustness evaluation for N-Methyl Duloxetine-d7 analysis assesses method performance under deliberately varied analytical conditions [10] [11] [12].

Robustness Testing Parameters

Robustness assessment involves systematic variation of critical method parameters including mobile phase composition (±2%), flow rate (±10%), column temperature (±5°C), and pH (±0.2 units) [11] [12] [13]. Each parameter variation should maintain acceptable accuracy and precision criteria [11] [12].

Statistical experimental design approaches such as factorial designs efficiently evaluate multiple parameter interactions while minimizing experimental effort [11] [12]. The robustness evaluation provides realistic performance expectations and method transfer guidelines [11] [12].

Stability Validation Protocol

Stability assessment encompasses analyte stability in stock solutions, matrix samples, and processed extracts under various storage conditions [11] [12]. Short-term stability at room temperature, freeze-thaw stability, and long-term frozen storage stability require individual evaluation [11] [12].

Stock solution stability in organic solvents should be established for minimum 30 days at recommended storage temperatures [11] [12]. Matrix sample stability encompasses bench-top stability (4-24 hours), processed sample stability (48-72 hours), and long-term storage stability (30-90 days) [11] [12].

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Exact Mass

318.17832269 g/mol

Monoisotopic Mass

318.17832269 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types